Dichloroplumbane

Description

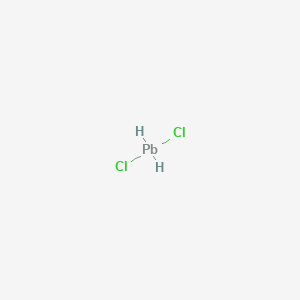

Dichloroplumbane (PbH₂Cl₂) is a hypothetical or poorly characterized lead(II) compound. Its structural and thermodynamic properties remain speculative without experimental data .

Properties

Molecular Formula |

Cl2H2Pb |

|---|---|

Molecular Weight |

280 g/mol |

IUPAC Name |

dichloroplumbane |

InChI |

InChI=1S/2ClH.Pb.2H/h2*1H;;;/q;;+2;;/p-2 |

InChI Key |

LIGWDQJYFXTLPL-UHFFFAOYSA-L |

Canonical SMILES |

Cl[PbH2]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead(II) chloride can be synthesized through several methods:

Reaction of Lead Nitrate with Hydrochloric Acid: [ \text{Pb(NO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{HNO}_3 ]

Reaction of Lead(IV) Oxide with Hydrochloric Acid: [ \text{PbO}_2 + 4\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ]

Direct Chlorination of Lead: [ \text{Pb} + \text{Cl}_2 \rightarrow \text{PbCl}_2 ]

Industrial Production Methods: In industrial settings, lead(II) chloride is often produced by reacting lead metal or lead compounds with hydrochloric acid. The purified product can be obtained through sublimation, which involves heating the compound to its sublimation point and then condensing the vapor back into a solid form .

Types of Reactions:

-

Oxidation and Reduction: Lead(II) chloride can undergo oxidation to form lead(IV) chloride: [ \text{PbCl}_2 + \text{Cl}_2 \rightarrow \text{PbCl}_4 ]

-

Substitution Reactions: Lead(II) chloride reacts with alkylating agents to form organolead compounds: [ 2\text{PbCl}_2 + 4\text{RLi} \rightarrow \text{R}_4\text{Pb} + 4\text{LiCl} + \text{Pb} ]

Common Reagents and Conditions:

Hydrochloric Acid (HCl): Used in the synthesis and dissolution of lead(II) chloride.

Chlorine Gas (Cl₂): Used for oxidation reactions.

Alkylating Agents (e.g., Grignard Reagents): Used for forming organolead compounds.

Major Products:

Lead(IV) Chloride (PbCl₄): Formed through oxidation.

Organolead Compounds: Formed through substitution reactions.

Scientific Research Applications

Lead(II) chloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other lead compounds and organolead reagents.

Biology: Employed in studies involving lead toxicity and its effects on biological systems.

Medicine: Investigated for its potential use in radiotherapy due to its high atomic number and density.

Mechanism of Action

Lead(II) chloride exerts its effects primarily through its ionic nature. In aqueous solutions, it dissociates into lead(II) ions (Pb²⁺) and chloride ions (Cl⁻). These ions can interact with various molecular targets, including proteins and enzymes, disrupting their normal function. The compound’s high density and atomic number also make it effective in blocking radiation, which is useful in radiotherapy applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general inorganic chemistry principles, comparisons might involve:

a. Lead(II) Chloride (PbCl₂)

- Structure : PbCl₂ adopts a layered orthorhombic crystal structure.

- Reactivity : Highly soluble in hot water, unlike PbH₂Cl₂ (if synthesized).

- Applications : Used in lead-based batteries and pigments.

b. Dichlorosilane (SiH₂Cl₂)

- Structure : Tetrahedral geometry with Si–Cl and Si–H bonds .

- Reactivity : Pyrophoric and hydrolyzes readily, unlike lead compounds.

- Applications : Precursor in semiconductor manufacturing.

c. Tin(II) Chloride (SnCl₂)

- Structure : Bent molecular geometry (VSEPR theory).

- Reactivity : Strong reducing agent; differs from lead compounds in redox behavior.

Data Table: Hypothetical Comparison

| Property | Dichloroplumbane (PbH₂Cl₂) | Lead(II) Chloride (PbCl₂) | Dichlorosilane (SiH₂Cl₂) |

|---|---|---|---|

| Molecular Weight | ~279.1 g/mol | 278.1 g/mol | 101.5 g/mol |

| Bonding | Covalent (Pb–Cl, Pb–H) | Ionic/Covalent | Covalent (Si–Cl, Si–H) |

| Stability | Hypothetical | Stable crystalline solid | Pyrophoric liquid |

| Applications | Unclear | Batteries, pigments | Semiconductor industry |

Recommendations for Further Study

To address this gap, consult authoritative databases (e.g., ACS Publications, Royal Society of Chemistry) or computational studies exploring lead hydride chlorides. Experimental synthesis and spectroscopic characterization are critical to validating this compound’s existence and properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.